![molecular formula C13H18ClFN2 B15200144 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine](/img/structure/B15200144.png)
1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This intermediate is synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation of Piperidine: The 2-chloro-6-fluorobenzyl chloride is then reacted with N-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
1-(2-Chloro-6-fluorobenzyl)piperazine: Another piperidine derivative with similar structural features.
Uniqueness
1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClFN2 |
---|---|
Molecular Weight |
256.74 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H18ClFN2/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10,16H,5-9H2,1H3 |
InChI Key |
SLIQKTYUEQXFHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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